molecular formula C14H20N2O4S B5307184 5-(Cyclohexylsulfamoyl)-2-methoxybenzamide

5-(Cyclohexylsulfamoyl)-2-methoxybenzamide

Cat. No.: B5307184
M. Wt: 312.39 g/mol
InChI Key: PAJIVNYVQRKLIR-UHFFFAOYSA-N
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Description

5-(Cyclohexylsulfamoyl)-2-methoxybenzamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a cyclohexylsulfamoyl group and a methoxy group, which contribute to its distinct chemical properties.

Properties

IUPAC Name

5-(cyclohexylsulfamoyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-20-13-8-7-11(9-12(13)14(15)17)21(18,19)16-10-5-3-2-4-6-10/h7-10,16H,2-6H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJIVNYVQRKLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexylsulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Sulfamoylation: The amine group is then reacted with cyclohexylsulfonyl chloride to form the cyclohexylsulfamoyl derivative.

    Methoxylation: Finally, the methoxy group is introduced via methylation of the hydroxyl group on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexylsulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinamides and thiols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Cyclohexylsulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to downstream effects on various biochemical pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclohexylsulfamoyl)-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    5-(Cyclohexylsulfamoyl)-2-aminobenzamide: Contains an amino group instead of a methoxy group.

    5-(Cyclohexylsulfamoyl)-2-chlorobenzamide: Features a chlorine atom instead of a methoxy group.

Uniqueness

5-(Cyclohexylsulfamoyl)-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

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